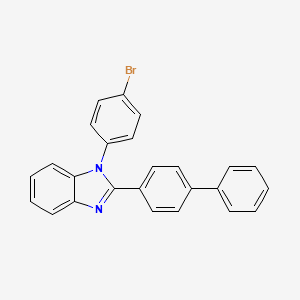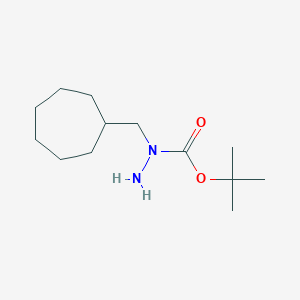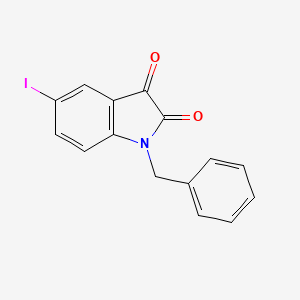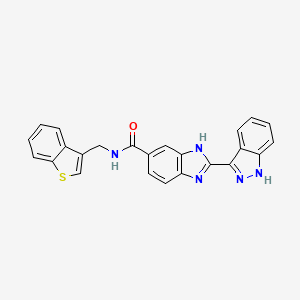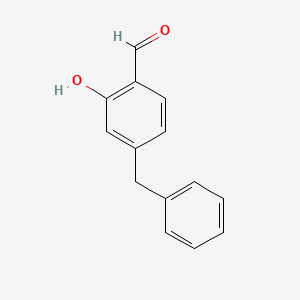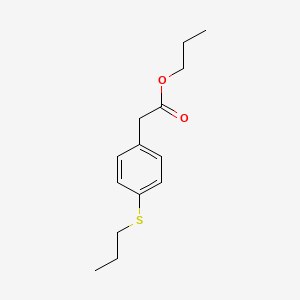
Propyl 2-(4-propylsulfanylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(4-propylsulfanylphenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a propyl group attached to a sulfanylphenyl ring and an acetate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-propylthiophenol and acetic anhydride.
Reaction Steps: The reaction involves the acetylation of 4-propylthiophenol to form the acetate ester.
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Propylsulfanylbenzoic acid.
Reduction Products: 4-Propylthiophenol.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 2-(4-propylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propyl 2-(4-propylsulfanylphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: A simpler phenylacetate derivative without the sulfanyl group.
Benzyl acetate: Another phenylacetate derivative with a benzyl group instead of a propyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H20O2S |
|---|---|
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
propyl 2-(4-propylsulfanylphenyl)acetate |
InChI |
InChI=1S/C14H20O2S/c1-3-9-16-14(15)11-12-5-7-13(8-6-12)17-10-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
WHUBOSHPJBFRIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC1=CC=C(C=C1)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


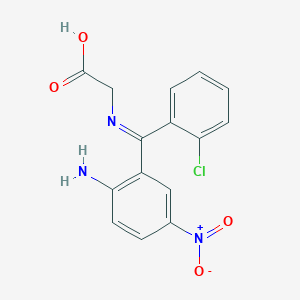

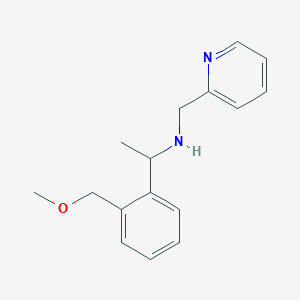
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)
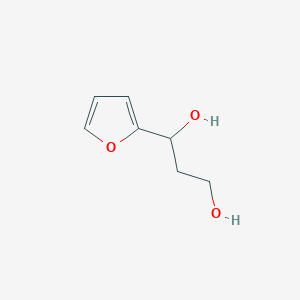
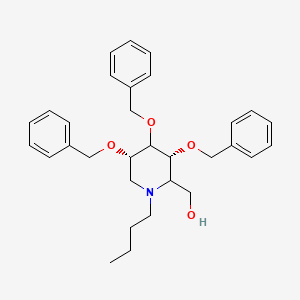
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
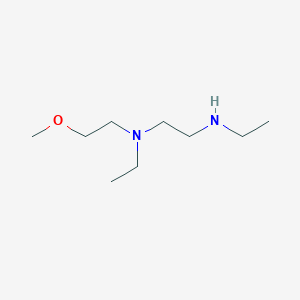
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)
